C17H26ClN3O2S
Description
Historical Context of Discovery and Early Research on Indole-Sulfonamide Derivatives
The journey to Naratriptan's discovery is rooted in several decades of research into the biological roles of indoles and sulfonamides. The indole (B1671886) structure is a core component of the neurotransmitter serotonin (B10506) (5-hydroxytryptamine or 5-HT), which was identified in the late 1940s and subsequently implicated in migraine pathophysiology in the 1950s and 1960s. migraine.com Early theories, although later refined, suggested that the dilation of blood vessels in the brain, influenced by a drop in serotonin levels, was a key cause of migraine pain. migraine.com
Parallelly, sulfonamide-based drugs emerged in the 1930s as the first broadly effective systemic antibacterial agents, revolutionizing medicine. cambridge.org This established the sulfonamide group as a pharmacologically important moiety. Over time, medicinal chemists began exploring the therapeutic potential of combining the indole nucleus with the sulfonamide group, leading to the synthesis of various indole-sulfonamide derivatives with a wide array of biological activities.
The direct precursor to Naratriptan's development was the search for a more effective and selective anti-migraine therapy than the existing ergotamine-based drugs, which had significant side effects. patsnap.com This research, which began at Glaxo in the 1970s, focused on developing agonists that could selectively target specific serotonin receptors. nih.gov This led to the design of triptans, which structurally mimic serotonin, featuring the characteristic indole ring. nih.govderpharmachemica.com The first of this class, sumatriptan (B127528), was launched in the early 1990s. nih.gov Naratriptan (B1676958) was subsequently developed as a second-generation triptan with a distinct pharmacokinetic profile. nih.gov It was patented in 1987 and received medical approval in 1997. wikipedia.orgyoutube.com
Significance of Naratriptan as a Selective Serotonin Receptor Agonist in Pharmacological Research
Naratriptan's significance in pharmacological research stems from its high selectivity as an agonist for the 5-HT1B and 5-HT1D serotonin receptor subtypes. patsnap.comdrugbank.comdovepress.com It exhibits only weak affinity for 5-HT1A, 5-HT5A, and 5-HT7 receptors and no significant activity at other serotonin receptor subtypes or various adrenergic, dopaminergic, muscarinic, or benzodiazepine (B76468) receptors. youtube.comdrugbank.com This selectivity is crucial as it minimizes off-target effects and contributes to its tolerability profile. nih.gov
The mechanism of action of Naratriptan, and triptans in general, is understood to be multi-faceted, targeting key aspects of migraine pathophysiology. nih.gov Academic studies have elucidated three primary pharmacological actions:
Vasoconstriction of Cranial Blood Vessels: Migraine attacks are associated with the painful dilation of intracranial blood vessels. patsnap.comnih.gov Naratriptan binds to 5-HT1B receptors located on the smooth muscle of these vessels, inducing vasoconstriction and thereby alleviating the throbbing pain. patsnap.comdrugbank.comdovepress.com
Inhibition of Neuropeptide Release: Naratriptan acts on presynaptic 5-HT1D receptors located on trigeminal nerve endings that innervate meningeal blood vessels. nih.govpatsnap.comdrugbank.com This activation inhibits the release of pro-inflammatory and vasodilatory neuropeptides, such as calcitonin gene-related peptide (CGRP), which are pivotal in transmitting pain signals and promoting neurogenic inflammation during a migraine. nih.govpatsnap.com
Inhibition of Nociceptive Neurotransmission: Research indicates that Naratriptan can modulate pain signal transmission within the central nervous system. patsnap.comnih.gov By acting on 5-HT1B/1D receptors in the brainstem's trigeminal nucleus, it can suppress the excitability of the neurons that relay pain information from the cranial vasculature. nih.govdrugbank.com
The table below summarizes the receptor binding profile of Naratriptan.
| Receptor Subtype | Affinity/Activity | Reference |
| 5-HT1B | High affinity agonist | patsnap.comdrugbank.com |
| 5-HT1D | High affinity agonist | patsnap.comdrugbank.com |
| 5-HT1A | Weak affinity | drugbank.comresearcher.life |
| 5-HT1F | Active | researcher.life |
| 5-HT5A | Weak affinity | drugbank.com |
| 5-HT7 | Weak affinity | drugbank.com |
| 5-HT2, 5-HT3, 5-HT4 | No significant affinity | drugbank.com |
| Adrenergic, Dopaminergic, Muscarinic | No significant affinity | drugbank.com |
Overview of Key Academic Research Trajectories for Naratriptan
Academic and industrial research on Naratriptan has followed several key trajectories since its initial development.
A primary focus has been on its pharmacokinetic profile . Naratriptan was designed to be more lipid-soluble than first-generation triptans, which confers a higher central nervous system profile. nih.gov It is distinguished from other triptans by its relatively long half-life of 5 to 8 hours and good oral bioavailability, which contributes to sustained relief and a lower likelihood of headache recurrence. patsnap.comyoutube.com
Another significant area of research has been the synthesis of the Naratriptan molecule . The classic triptan structure consists of an indole core with a side chain containing a basic nitrogen atom. derpharmachemica.com In Naratriptan, a 1-methyl-piperidine ring is attached to the indole. derpharmachemica.com Numerous synthetic routes have been explored and published in academic literature to achieve high yields and purity. These methods include various palladium-catalyzed Heck reactions, Fischer indolizations, the Japp-Klingemann reaction, and TiCl4-mediated indolization, reflecting a continuous effort to optimize the manufacturing process. eurekaselect.comresearchgate.net
Furthermore, extensive clinical and pharmacological studies have been conducted to characterize its efficacy and mechanism of action. Comparative studies with other triptans, such as sumatriptan, have been performed to understand its relative efficacy and onset of action. nih.govresearchgate.net Research using animal models has been crucial in elucidating its selective inhibitory effects on trigeminovascular neurons, confirming its central action in the trigeminal system via both 5-HT1B/1D and 5-HT1A receptors. researcher.lifenih.gov These studies have solidified the understanding of its therapeutic action and place within the class of triptans.
The table below provides a summary of key research findings related to Naratriptan.
| Research Area | Key Findings | Reference(s) |
| Pharmacology | Selective agonist for 5-HT1B and 5-HT1D receptors. | patsnap.comdrugbank.com |
| Triple mechanism of action: cranial vasoconstriction, inhibition of neuropeptide release, and inhibition of central pain transmission. | nih.govpatsnap.comdrugbank.comnih.gov | |
| Pharmacokinetics | Developed to be more lipid-soluble than earlier triptans. | nih.gov |
| Long half-life (5-8 hours) and good oral bioavailability (~74%). | patsnap.comyoutube.comdrugbank.com | |
| Chemical Synthesis | Various synthetic routes developed including Fischer indolization and Pd-catalyzed Heck reactions. | eurekaselect.comresearchgate.net |
| The structure features an indole core with a 1-methyl-piperidine ring and an ethanesulfonamide (B75362) side chain. | wikipedia.orgderpharmachemica.comresearchgate.net | |
| Clinical Research | Effective for the acute treatment of migraine attacks. | wikipedia.orgnih.gov |
| Tolerability profile similar to placebo at approved doses. | nih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C17H26ClN3O2S |
|---|---|
Molecular Weight |
371.9 g/mol |
IUPAC Name |
N,N-bis(2-methoxyethyl)-7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine;hydrochloride |
InChI |
InChI=1S/C17H25N3O2S.ClH/c1-12-4-5-13-14(10-12)23-17-15(13)16(18-11-19-17)20(6-8-21-2)7-9-22-3;/h11-12H,4-10H2,1-3H3;1H |
InChI Key |
AEBDJRHCGSJZOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC3=NC=NC(=C23)N(CCOC)CCOC.Cl |
Origin of Product |
United States |
Synthetic Pathways and Chemical Derivatization of Naratriptan
Advanced Synthetic Methodologies and Process Optimization for Research Scale
Research into the synthesis of Naratriptan (B1676958) continues to evolve, with a focus on improving efficiency, safety, and scalability. eurekaselect.com Advanced methodologies explored include:
TiCl4-mediated Indolization : A method based on the Sundberg procedure uses titanium tetrachloride (TiCl₄) to facilitate the cyclization step to form the indole (B1671886) ring from an appropriately substituted aniline (B41778) precursor. researchgate.netresearchgate.net
Japp-Klingemann Reaction : This reaction is used as a key step to construct the indole moiety in some synthetic routes. google.comgoogle.com It involves the reaction of a diazonium salt with an active methylene (B1212753) compound.
Sonogashira Coupling : This palladium-catalyzed cross-coupling reaction provides an alternative route for building the carbon-carbon bonds necessary for the naratriptan framework. google.comdrugpatentwatch.com
Photoredox Catalysis : A novel approach utilizes visible-light photoredox catalysis for the hydrosulfamoylation of styrenes, offering a mild and efficient method for creating the ethanesulfonamide (B75362) side chain, which has been applied to a new synthesis of naratriptan. rsc.org
Process optimization studies often focus on solvent selection, catalyst loading, and reaction conditions to maximize yield and minimize impurities. For instance, detailed investigations have been conducted to optimize the final hydrogenation step to reduce the level of unreduced alkene impurities to below 0.1%, ensuring the final product meets pharmaceutical quality standards. acs.org
Design and Synthesis of Naratriptan Analogs and Derivatives for Research
The synthesis of analogs and derivatives is crucial for understanding structure-activity relationships (SAR) and for developing analytical standards.
The molecular structure of Naratriptan offers several sites for modification to generate analogs. This strategy, known as bioisosterism, involves replacing functional groups with other groups that have similar physical or chemical properties to enhance or alter the compound's behavior. ufrj.br Key strategies include:
Modification of the Sulfonamide Group : The N-methylsulfonamide side chain can be altered. For example, the methyl group can be replaced with other alkyl or aryl groups.
Alteration of the Piperidine (B6355638) Ring : The N-methyl group on the piperidine ring can be substituted with other groups (e.g., an ethyl group to create the Naratriptan Ethyl Analog). chemicea.com
Substitution on the Indole Ring : The indole nitrogen or other positions on the indole ring can be functionalized. For instance, adding an N-methylsulfamoyl ethyl group to the indole nitrogen creates a known impurity.
These modifications allow researchers to probe how different parts of the molecule interact with biological targets and to study the effects on pharmacokinetic properties. ufrj.br
The synthesis of known impurities is essential for their use as reference standards in quality control and for studying their potential biological effects. veeprho.com Impurities can arise from the synthetic process or from degradation. veeprho.comsciforum.net
Common process-related impurities that are intentionally synthesized for study include:
Unreacted starting materials or intermediates. veeprho.com
By-products from side reactions. veeprho.com
Naratriptan Impurity B : Also known as 3,4-Dihydro Naratriptan, this impurity has an unreduced double bond in the piperidine ring. Its formation is carefully monitored and controlled during the final hydrogenation step. acs.orgsynthinkchemicals.com
Oxidative degradation products : Stress testing under oxidative conditions can lead to the formation of N-oxides or sulfoxides. sciforum.net
N-Nitroso Naratriptan : This derivative can be formed in vitro and is a bacterial mutagen, making its study important. hres.ca
The synthesis of these compounds allows for the development of validated analytical methods, such as HPLC and LC-MS/MS, to detect and quantify them in the final drug substance, ensuring its purity and quality. researchgate.netomicsonline.org
Table 2: List of Compound Names Mentioned
| Compound Name |
|---|
| Naratriptan Hydrochloride |
| 5-Bromoindole |
| N-methyl-4-piperidone |
| N-methylvinylsulfonamide |
| Palladium on carbon (Pd/C) |
| N-methyl-1H-indole-5-ethanesulfonamide |
| Titanium tetrachloride (TiCl₄) |
| Naratriptan Ethyl Analog |
| 1-(2-(N-Methylsulfamoyl)ethyl) naratriptan |
| Naratriptan Impurity B (3,4-Dihydro Naratriptan) |
Molecular and Cellular Pharmacology of Naratriptan
Serotonin (B10506) Receptor Subtype Binding Profiles
The pharmacological action of naratriptan (B1676958) is defined by its binding affinity and selectivity for various serotonin receptor subtypes.
Affinity and Selectivity for 5-HT1B and 5-HT1D Receptors
Naratriptan demonstrates a high affinity for human 5-HT1B and 5-HT1D receptors, which are considered the primary targets for its therapeutic action. rxlist.comnih.gov Studies on human recombinant receptors have quantified this affinity, showing a Ki of 0.47 nM for the 5-HT1B receptor and 0.69 nM for the 5-HT1D receptor. medchemexpress.commedchemexpress.com The high affinity for these two receptor subtypes is a key characteristic of the triptan class of drugs. touchneurology.com The agonist activity of naratriptan at these receptors leads to the constriction of cranial blood vessels and the inhibition of pro-inflammatory neuropeptide release, which are mechanisms believed to be central to its effects. rxlist.comdrugs.com Further research has also highlighted the importance of 5-HT1D receptor activation on the central terminals of trigeminal primary afferent fibers in naratriptan's mechanism. nih.gov
Table 1: Binding Affinity (Ki) and Functional Activity (EC50) of Naratriptan at Human Serotonin Receptors
| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (EC50) |
|---|---|---|
| 5-HT1B | 0.47 nM medchemexpress.commedchemexpress.com | 4.4 nM medchemexpress.commedchemexpress.com |
| 5-HT1D | 0.69 nM medchemexpress.commedchemexpress.com | 23 nM medchemexpress.commedchemexpress.com |
| 5-HT1A | 26 nM medchemexpress.commedchemexpress.com | 79 nM medchemexpress.commedchemexpress.com |
| 5-HT1F | pKi = 8.1 medchemexpress.commedchemexpress.com | Not Available |
Data sourced from studies on human recombinant receptors. medchemexpress.commedchemexpress.com
Interaction with Other Serotonin Receptor Subtypes and Off-Targets In Vitro
While naratriptan is highly selective for 5-HT1B and 5-HT1D receptors, it exhibits some interaction with other serotonin receptor subtypes, albeit with lower affinity. drugbank.comncats.io It has a weak affinity for 5-HT1A, 5-HT1F, 5-HT5A, and 5-HT7 receptors. medchemexpress.comdrugbank.comncats.io Specifically, the Ki for the 5-HT1A receptor is 26 nM. medchemexpress.commedchemexpress.com
Crucially, naratriptan shows no significant affinity or pharmacological activity at 5-HT2, 5-HT3, or 5-HT4 receptor subtypes. drugbank.comncats.io Furthermore, it does not interact significantly with alpha1-, alpha2-, or beta-adrenergic receptors, dopamine (B1211576) D1 or D2 receptors, muscarinic receptors, or benzodiazepine (B76468) receptors, demonstrating its high selectivity. drugbank.comncats.ioncats.io This selectivity for the 5-HT1B/1D subtypes is a defining feature of its pharmacological profile.
Mechanisms of Receptor Activation and Signal Transduction
The binding of naratriptan to its target receptors initiates a cascade of intracellular events mediated by G-proteins.
G-Protein Coupled Receptor Signaling Pathways (e.g., cAMP inhibition)
The 5-HT1B and 5-HT1D receptors are members of the G-protein coupled receptor (GPCR) superfamily. nih.gov Specifically, they are coupled to inhibitory G-proteins (Gi/Go). drugbank.com Activation of these receptors by an agonist like naratriptan leads to the inhibition of adenylyl cyclase. ebi.ac.uk This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). ebi.ac.uk Consequently, naratriptan binding results in a decrease in intracellular cAMP concentrations, which is a key step in its signal transduction pathway. ebi.ac.uknih.gov
Downstream Intracellular Signaling Cascades and Protein Interactions
The inhibition of adenylyl cyclase and the subsequent reduction in cAMP levels represent the primary signaling pathway for naratriptan. This change in the second messenger cAMP can influence a variety of downstream cellular processes. While detailed studies on naratriptan's specific downstream effects are limited, the activation of Gi/Go-coupled receptors is known to modulate the activity of various ion channels and other signaling proteins. eur.nl For instance, research in other contexts has shown that naratriptan can inhibit the JNK signaling pathway. oup.com However, the full spectrum of downstream intracellular signaling cascades and specific protein interactions directly resulting from naratriptan binding remains an area of ongoing investigation.
Cellular Responses to Naratriptan Exposure In Vitro
The molecular interactions of naratriptan translate into observable cellular responses in laboratory settings. In vitro studies have demonstrated that naratriptan can induce concentration-dependent contraction in isolated dog basilar and middle cerebral arteries. medchemexpress.com It also causes contraction in isolated human epicardial coronary arteries. medchemexpress.com
Furthermore, naratriptan has been shown to inhibit the discharge response of cells in the nucleus tractus solitarius (NTS) derived from cats, suggesting an inhibitory effect on neurons involved in trigeminal nerve signaling. medchemexpress.commedchemexpress.com Other in vitro experiments have shown that naratriptan can inhibit the uptake of the H+/OC antiporter substrate, pyrilamine, in human brain microvascular endothelial cells. nih.gov In studies on immune cells, naratriptan did not affect the basal secretion of pro-matrix metalloproteinase-9 (pMMP-9) from purified neutrophil preparations. nih.gov
Investigation of Vasoconstrictive Effects in Isolated Tissue Models
The vasoconstrictive properties of Naratriptan have been evaluated in various isolated tissue models, particularly in arteries relevant to migraine pathophysiology and potential cardiovascular side effects.
In studies using isolated dog arteries, Naratriptan demonstrated potent contractile effects on the basilar and middle cerebral arteries. nih.gov In human isolated coronary arteries, Naratriptan induced small contractions. nih.gov Research comparing several antimigraine drugs on human isolated coronary artery segments found that while Naratriptan was more potent than sumatriptan (B127528), its maximum contractile response (Emax) was similar and relatively low compared to the contraction induced by potassium chloride (K+). ahajournals.org Specifically, the maximum contraction for Naratriptan was less than 25% of the K+-induced contraction. ahajournals.org Another study noted that therapeutic doses of Naratriptan are likely to cause minimal coronary artery constriction in healthy individuals. ispub.com
The rabbit saphenous vein is another model used to assess the vasoconstrictive effects of 5-HT agonists. nih.gov Studies have shown that Naratriptan contracts the rabbit saphenous vein. nih.govnih.gov The potency of various triptans, including Naratriptan, in this tissue model correlates with their affinity for 5-HT1B and 5-HT1D receptors. nih.gov
| Tissue Model | Species | Parameter | Value | Reference |
|---|---|---|---|---|
| Dog Isolated Basilar Artery | Dog | EC50 | 0.11 µM | nih.gov |
| Dog Isolated Middle Cerebral Artery | Dog | EC50 | 0.07 µM | nih.gov |
| Human Isolated Coronary Artery | Human | EC50 | 0.17 µM | nih.gov |
| Human Isolated Coronary Artery | Human | Emax (% of K+ contraction) | ~33% of 5-HT maximum | nih.gov |
| Human Subcutaneous Vein | Human | EC50 | 13 nM | google.com |
| Human Subcutaneous Artery | Human | EC50 | 20 nM | google.com |
Modulation of Neurotransmitter Release in Primary Neuronal Cell Cultures
A key mechanism in Naratriptan's action is its ability to modulate the release of neurotransmitters, particularly the neuropeptide Calcitonin Gene-Related Peptide (CGRP), from trigeminal neurons. nih.gov CGRP is a potent vasodilator, and its release from trigeminal afferents is implicated in the pain and inflammation associated with migraine. nih.govheadacheaustralia.org.au
Studies using primary neuronal cell cultures and isolated tissues have demonstrated that Naratriptan can inhibit CGRP release. In a model using mouse brainstem slices, Naratriptan significantly inhibited capsaicin-induced CGRP release from central trigeminal terminals. nih.govresearchgate.net Interestingly, this effect was site-specific; Naratriptan did not significantly inhibit CGRP release from peripheral terminals in the dura mater or from the trigeminal ganglion itself in the same study. nih.govresearchgate.net This suggests that the central terminals of trigeminal neurons within the brainstem may be a primary site of action for Naratriptan's inhibitory effect on neuropeptide release. nih.gov
The activation of presynaptic 5-HT1D receptors on these trigeminal nerve endings is believed to mediate this inhibition. nih.govnih.gov By preventing the release of CGRP and other pro-inflammatory neuropeptides, Naratriptan helps to counteract the vasodilation and neurogenic inflammation that contribute to migraine headaches. nih.govgoogle.com
| Tissue Preparation | Stimulant | Naratriptan Concentration | Effect on CGRP Release | Reference |
|---|---|---|---|---|
| Hemisected Skull (Peripheral Terminals) | Capsaicin | 1 µM | No significant alteration | nih.govresearchgate.net |
| Isolated Trigeminal Ganglion | Capsaicin | 1 µM | Reduced to 68% of control (not statistically significant) | nih.gov |
| Brainstem Slices (Central Terminals) | Capsaicin | 1 µM | Reduced to 55% of control (statistically significant) | nih.govresearchgate.net |
Pharmacodynamics of Naratriptan in Pre Clinical Models
In Vitro Pharmacodynamic Models and Assays
In vitro studies are fundamental in characterizing the interaction of a compound with its molecular targets. For naratriptan (B1676958), these assays have confirmed its high affinity and functional activity at specific serotonin (B10506) receptor subtypes.
Receptor functional assays assess the ability of a drug to activate a receptor and initiate intracellular signaling cascades. Techniques like GTPγS binding assays are used to measure the activation of G-protein-coupled receptors (GPCRs), such as the 5-HT1 receptors, by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, following receptor stimulation. researchgate.net
Pre-clinical research has established that naratriptan is a potent and selective agonist for the 5-HT1B and 5-HT1D receptor subtypes. drugbank.com It demonstrates a high affinity for these human recombinant receptors. nih.gov In contrast, naratriptan exhibits only weak affinity for 5-HT1A, 5-HT5A, and 5-HT7 receptors and has no significant pharmacological activity at 5-HT2, 5-HT3, or 5-HT4 receptor subtypes. drugbank.com
| Receptor Subtype | Binding Affinity (pKi) |
| Human 5-HT1B | 8.7 +/- 0.03 |
| Human 5-HT1D | 8.3 +/- 0.1 |
| Data from Connor HE, et al. (1997). nih.gov |
Cellular functional assays provide insight into the physiological response elicited by a compound's interaction with its receptor in a cellular context. For naratriptan, these studies have often involved measuring the contraction of isolated vascular tissues, which is a key proposed mechanism for its anti-migraine effect.
Studies on isolated arterial tissues from animals have demonstrated that naratriptan is a potent vasoconstrictor. It causes significant contractions in arteries relevant to migraine pathophysiology, such as the basilar and middle cerebral arteries. nih.gov The compound also induces contractions in human isolated coronary arteries, although to a lesser extent compared to the maximal effect of 5-HT. nih.gov
| Tissue | Potency (EC50 in µM) | Maximum Contraction |
| Dog Isolated Basilar Artery | 0.11 | Not specified |
| Dog Isolated Middle Cerebral Artery | 0.07 | Not specified |
| Human Isolated Coronary Artery | 0.17 | 33% of 5-HT maximum |
| Data from Connor HE, et al. (1997). nih.gov |
In Vivo Pharmacodynamic Studies in Animal Models (e.g., rodents, canines)
In vivo studies in animal models are crucial for understanding the integrated physiological effects of a drug. For naratriptan, these models have helped to confirm the mechanisms of action identified in in vitro assays and to explore its effects on the complex systems involved in migraine, such as the neurovascular and central nervous systems.
One of the primary proposed mechanisms for naratriptan's efficacy is its ability to constrict dilated intracranial blood vessels. nih.govpatsnap.com Animal models have been instrumental in demonstrating this effect. In anaesthetized dogs, naratriptan produces a selective vasoconstriction of the carotid arterial bed, which supplies blood to the cranium. nih.gov This action is believed to counteract the painful vasodilation of cranial vessels that occurs during a migraine attack. nih.govnih.gov
| Animal Model | Effect | Potency (CD50) |
| Anaesthetized Dog | Selective vasoconstriction of the carotid arterial bed | 19 +/- 3 µg/kg |
| Data from Connor HE, et al. (1997). nih.gov |
The trigeminovascular system plays a critical role in the pathophysiology of migraine. Activation of trigeminal nerves leads to the release of vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP) and substance P, which cause vasodilation and neurogenic inflammation. patsnap.comuniroma1.it
Pre-clinical studies show that naratriptan can inhibit these processes. In anaesthetized rats, naratriptan effectively inhibits neurogenic plasma protein extravasation in the dura mater, a key event in neurogenic inflammation. nih.gov This effect is mediated by the activation of 5-HT1D receptors located on the peripheral terminals of the trigeminal nerve. nih.govdrugbank.compatsnap.com By stimulating these presynaptic receptors, naratriptan inhibits the release of inflammatory neuropeptides. nih.govpatsnap.com Furthermore, naratriptan has been shown to inhibit the firing of neuronal cells in the trigeminocervical complex, which is a central site for processing pain signals from the head and face. medscape.com
| Animal Model | Effect | Potency (ID50) |
| Anaesthetized Rat | Inhibition of neurogenic plasma protein extravasation in the dura | 4.1 µg/kg |
| Data from Connor HE, et al. (1997). nih.gov |
Naratriptan was developed to be more lipid-soluble than earlier triptans, which confers it a higher profile of activity within the central nervous system. nih.govnih.govdrugbank.com Its central actions are thought to contribute to its therapeutic effects. nih.govnih.gov Studies have identified specific brain regions where naratriptan acts to modulate pain transmission.
In the periaqueductal gray matter and the nucleus raphe magnus, areas of the brainstem involved in descending pain control, naratriptan selectively activates inhibitory neurons. nih.govnih.govdrugbank.com These neurons project to the trigeminal nucleus and spinal cord, where they exert an inhibitory influence on the transmission of pain signals from the trigeminovascular system. nih.govnih.gov Naratriptan may also exert its therapeutic effect on migraine-associated nausea through actions at the level of the nucleus tractus solitarius. nih.govnih.gov At the first-order synapse of the trigeminal system, naratriptan can selectively suppress neurotransmission from sensory fibers originating in dural and vascular tissue. nih.govnih.gov
Comparative Pharmacodynamic Profiles Across Different Animal Species
Pre-clinical research on naratriptan has been conducted across a range of animal species, providing a comparative perspective on its pharmacodynamic properties. These studies are crucial for understanding the compound's effects on relevant physiological systems. The primary mechanisms of action investigated include receptor binding affinity, vasoconstriction of cranial arteries, and inhibition of neurogenic inflammation. nih.govdrugbank.com
In vitro receptor binding studies have demonstrated that naratriptan possesses a high affinity for 5-HT1B and 5-HT1D receptors. nih.gov While the majority of binding affinity data is derived from human recombinant receptors, these findings provide a foundational understanding of its interaction with target receptors that are structurally and functionally similar across mammalian species. nih.gov
Functional studies in different animal models have further characterized the in vivo effects of naratriptan. In canines, naratriptan has been shown to be a potent vasoconstrictor of the carotid arterial bed. nih.gov This effect is considered a key mechanism for the alleviation of migraine headaches. patsnap.com In rodents, specifically rats, naratriptan effectively inhibits neurogenic plasma protein extravasation in the dura mater, a process associated with the inflammatory component of migraine. nih.gov Furthermore, studies in felines have demonstrated that naratriptan can inhibit neuronal activity in the trigeminal nucleus, which is a critical site for the transmission of headache pain. nih.gov
The potency of naratriptan can vary between species, as illustrated by the differing effective doses required to elicit these pharmacodynamic responses. For instance, the dose required to produce selective vasoconstriction in the carotid arterial bed of anesthetized dogs is different from the dose that inhibits dural neurogenic plasma protein extravasation in anesthetized rats. nih.gov
The following tables summarize the key pharmacodynamic parameters of naratriptan observed in different animal species.
Table 1: Receptor Binding Affinity of Naratriptan
| Receptor Subtype | Species/System | Affinity (pKi) |
|---|---|---|
| 5-HT1B | Human (recombinant) | 8.7 ± 0.03 |
This table presents the binding affinity of naratriptan for human recombinant 5-HT1B and 5-HT1D receptors, which are the primary targets of the drug. nih.gov
Table 2: Functional Activity of Naratriptan in Various Animal Models
| Pharmacodynamic Effect | Animal Model | Potency (Metric) | Value |
|---|---|---|---|
| Contraction of Basilar Artery | Dog (in vitro) | EC50 | 0.11 µM |
| Contraction of Middle Cerebral Artery | Dog (in vitro) | EC50 | 0.07 µM |
| Selective Vasoconstriction of Carotid Arterial Bed | Dog (anesthetized) | CD50 | 19 ± 3 µg/kg |
| Inhibition of Neurogenic Plasma Protein Extravasation | Rat (anesthetized) | ID50 | 4.1 µg/kg |
This table provides a comparative overview of the functional potency of naratriptan in different preclinical models, highlighting its vasoconstrictive and anti-inflammatory actions. nih.govnih.gov
Table of Compound Names
| Chemical Formula | Common Name |
| C17H26ClN3O2S | Naratriptan Hydrochloride |
| C17H25N3O2S | Naratriptan |
| 5-HT | Serotonin |
Pharmacokinetics and Metabolism of Naratriptan in Non Human Biological Systems
Absorption and Distribution Studies in Animal Models
The absorption and distribution of Naratriptan (B1676958) have been evaluated in several animal species, revealing high oral bioavailability and extensive tissue distribution, with the notable exception of the central nervous system.
Oral Bioavailability and Systemic Exposure in Various Animal Species
Naratriptan exhibits good to excellent oral bioavailability in multiple animal species, a desirable characteristic for an orally administered therapeutic agent. Studies have shown variability in bioavailability among different species. In conscious dogs, oral bioavailability is particularly high, reported at 68% and in some studies as high as 95%. hres.canih.gov In rats, the oral bioavailability has been reported to be in the range of 39% to 71%. hres.canih.govmedchemexpress.commedchemexpress.com The absorption, distribution, and excretion patterns of naratriptan are noted to be broadly similar across mice, rats, rabbits, and dogs. hres.ca
Following oral administration, the time to reach maximum plasma concentration (Tmax) also varies by species. In dogs, Tmax is less than one hour, indicating rapid absorption. hres.ca In contrast, rats exhibit a slower absorption rate, with a Tmax ranging from 3 to 4 hours. hres.ca The elimination half-life of the compound ranges from as short as 0.7 hours in rabbits to 4.6 hours in mice. hres.ca
Table 1: Oral Bioavailability of Naratriptan in Various Animal Species
| Animal Species | Oral Bioavailability (%) | Source(s) |
|---|---|---|
| Dog | 68 - 95 | hres.canih.gov |
| Rat | 39 - 71 | hres.canih.govmedchemexpress.commedchemexpress.com |
| Mouse | Study conducted, specific % not cited | hres.cafda.gov |
| Rabbit | Study conducted, specific % not cited | hres.cafda.gov |
Tissue Distribution and Accumulation Patterns in Animal Organs (e.g., brain, liver, kidney)
Following administration, radiolabeled Naratriptan has been shown to distribute widely throughout most tissues in animal models. hres.ca In rats, studies using both oral and intravenous administration of radiolabeled Naratriptan demonstrated that the highest concentrations of drug-related material accumulate in the gastrointestinal tract, liver, kidneys, and bladder. hres.ca This pattern suggests that the liver and kidneys are primary organs involved in the metabolism and excretion of the compound.
Conversely, accumulation in the central nervous system is minimal. hres.ca Studies in lactating rats have also shown that Naratriptan and/or its metabolites are distributed into milk; at two hours following an oral dose, the concentration in milk was found to be 3.5 times higher than in the maternal plasma. hres.ca
Blood-Brain Barrier Permeability and CNS Distribution Studies in Animal Models
The ability of Naratriptan to cross the blood-brain barrier (BBB) has been a key area of investigation. Studies in animal models consistently indicate that Naratriptan has poor permeability across the BBB. Following intravenous dosing in rats, only trace concentrations of Naratriptan were detected in the brain and central nervous system. hres.ca Even more definitively, after oral administration of radiolabeled Naratriptan to rats, the drug-related material was undetectable in central nervous tissues. hres.ca This limited penetration into the CNS is a significant characteristic of the compound's distribution profile. capes.gov.brnih.govnih.gov
Biotransformation and Metabolite Identification in Animal Models
Naratriptan undergoes limited metabolism in the animal species studied, with a significant portion of the drug excreted unchanged. hres.ca The metabolic pathways primarily involve oxidation.
Identification of Hepatic Metabolism Pathways and Enzyme Systems Involved (e.g., Cytochrome P450 enzymes)
The biotransformation of Naratriptan is mediated by hepatic enzymes. In vitro studies using human liver microsomes, which are often predictive of animal metabolism, suggest that a wide range of cytochrome P450 (CYP450) isoenzymes are involved in its metabolism. drugs.com This suggests that no single enzyme is solely responsible for its breakdown. While specific animal CYP450 phenotyping studies are not extensively detailed in the reviewed literature, it has been noted in studies with rats that Naratriptan does not cause significant changes in the expression of hepatic cytochrome P450 isoforms. hres.ca For other triptans, such as eletriptan, CYP3A4 and CYP2D6 have been identified as key metabolizing enzymes, while for acyclic amine triptans like sumatriptan (B127528), monoamine oxidase A (MAO-A) is a principal enzyme. psu.eduresearchgate.net However, Naratriptan's identity as a cyclic amine suggests its metabolic pathway may differ from the acyclic triptans. researchgate.net
Characterization of Major and Minor Metabolites in Animal Samples
In most animal species studied, unchanged Naratriptan is the predominant component found in plasma and the major substance excreted in urine. hres.cafda.gov This indicates that metabolism is not the primary route of elimination. However, several metabolites have been identified in the plasma and urine of mice, rats, rabbits, and dogs. fda.gov
Table 2: Distribution of Naratriptan and its Metabolites in Plasma and Urine of Various Animal Species (% of Radiolabeled Material)
| Species | Sample | Naratriptan | N-oxide | α-OH | des-Me | Piperidone | α-OH-piperidone | Source |
|---|---|---|---|---|---|---|---|---|
| Dog (male) | Plasma (1hr) | 90 | 10 | - | - | - | - | fda.gov |
| Urine (0-24hr) | 58 | 34 | 0.9 | 0.7 | 5.8 | <1 | fda.gov | |
| Rat (Wistar) | Plasma (1hr) | 94 | 2.5 | 1.8 | - | - | - | fda.gov |
| Urine (0-24hr) | 67 | 10 | 2.1 | 2.1 | 1.3 | 2.2 | fda.gov | |
| Mouse | Plasma (1hr) | 94 | 3.4 | 1.1 | - | - | - | fda.gov |
| Urine (0-24hr) | 68 | 8.8 | 2.8 | 1.8 | 1.6 | 2.3 | fda.gov | |
| Rabbit | Plasma (1hr) | * | - | * | - | - | - | fda.gov |
| Urine (0-24hr) | 2.7 | 4.8 | 51 | 1.4 | 1.3 | - | fda.gov |
Note: In one rabbit, only the parent drug was found in plasma; in another, only the α-hydroxy metabolite was present. -: Not reported
Excretion Pathways in Animal Models
The elimination of Naratriptan from the body in animal models is primarily handled by the kidneys, although the contribution of fecal excretion varies significantly between species. e-lactancia.orgcbg-meb.nlhpra.ie Studies in various animal models, including rats, mice, and dogs, show that both urinary and fecal routes are significant for the excretion of the compound and its byproducts. e-lactancia.orghres.ca The absorption, distribution, and excretion patterns are noted to be broadly similar across several species, including rats, mice, rabbits, and dogs. hres.ca
Renal and Biliary Clearance Mechanisms of Parent Compound and Metabolites
The primary mechanism for the clearance of Naratriptan is renal excretion. cbg-meb.nlhpra.ie Research indicates that its renal clearance rate is greater than the glomerular filtration rate, which suggests that the compound is actively secreted by the renal tubules. cbg-meb.nlhpra.iedrugs.com This active transport mechanism contributes to the efficient removal of Naratriptan from the bloodstream and its subsequent elimination in urine.
While Naratriptan is predominantly cleared by the kidneys, biliary clearance also plays a role, as evidenced by the presence of the compound and its metabolites in the feces. e-lactancia.org The liver metabolizes Naratriptan into several inactive metabolites, including an N-oxide and a piperidineone metabolite. fda.gov These metabolites, along with the unchanged parent compound, can be excreted into the bile and subsequently eliminated via the gastrointestinal tract. However, the substantial percentage of the dose recovered in urine across multiple species suggests that renal clearance is the more dominant pathway compared to biliary clearance. e-lactancia.orgcbg-meb.nl
Excretion Profiles in Urine and Feces in Animal Studies
The balance between urinary and fecal excretion of Naratriptan demonstrates clear species-dependent differences.
In dogs, the majority of an administered dose is eliminated through the urine. e-lactancia.org Studies show that approximately 65-75% of the dose is excreted via the urinary pathway, with the remaining 22-32% being found in the feces. e-lactancia.org
Conversely, in rodent models such as mice and rats, fecal excretion is the more prominent route. e-lactancia.org In these species, urinary excretion accounts for about 30-40% of the dose, while fecal excretion constitutes the larger portion at 50-60%. e-lactancia.org
The following table summarizes the excretion profiles in different animal models.
| Animal Model | Urinary Excretion (% of Dose) | Fecal Excretion (% of Dose) | Source |
|---|---|---|---|
| Dog | 65-75% | 22-32% | e-lactancia.org |
| Mouse | 30-40% | 50-60% | e-lactancia.org |
| Rat | 30-40% | 50-60% | e-lactancia.org |
Structure Activity Relationship Sar and Computational Investigations of Naratriptan
Qualitative Structure-Activity Relationship (SAR) Analysis
The effectiveness of Naratriptan (B1676958) is intrinsically linked to its molecular structure, which dictates its interaction with target receptors.
Identification of Key Pharmacophoric Features for Receptor Interaction
The pharmacophore of triptans, including Naratriptan, is well-defined and crucial for their binding to 5-HT1B/1D receptors. wikipedia.org Key features include an indole (B1671886) ring, a protonated nitrogen atom in the side chain, and specific substituents that influence affinity and selectivity. nih.gov The indole portion of the molecule mimics the endogenous ligand serotonin (B10506), allowing it to fit into the receptor's binding pocket. The protonated nitrogen atom on the piperidine (B6355638) ring is essential for forming a salt bridge with a conserved aspartate residue (D3.32) within the receptor, a critical interaction for agonist activity. mdpi.com
Docking studies reveal that Naratriptan can exist in different conformations, both of which can effectively bind to the 5-HT1B receptor. researchgate.net These conformers interact with key amino acid residues such as TYR359. One conformer interacts with THR209 and THR213, while the other interacts with THR209 and SER212. researchgate.net This highlights the flexibility of the molecule and the receptor in achieving a stable binding orientation.
Impact of Functional Group Modifications on Receptor Binding and Functional Efficacy
Modifications to the functional groups of the triptan scaffold have a significant impact on receptor binding affinity and functional efficacy. For instance, the nature of the substituent at the C5 position of the indole ring is a key determinant of a triptan's properties. In Naratriptan, the ethanesulfonamide (B75362) group at this position contributes to its specific pharmacological profile. wikipedia.org
The N-methyl group on the piperidine ring also plays a role in the molecule's interaction with the receptor. The orientation of the C-2 and C-5 substituents of the indole ring, which are in a region of conformational flexibility, can differ among triptans. In Naratriptan, these substituents are found on the same side of the indole ring plane. nih.gov This specific conformation, along with the hydrogen-bonding network facilitated by the protonated nitrogen and the chloride ion, contributes to its binding characteristics. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models provide a mathematical framework to correlate the chemical structure of compounds with their biological activity, aiding in the prediction of the efficacy of new molecules. researchgate.net
Derivation of QSAR Equations for Biological Activity Prediction
QSAR studies on triptans aim to develop predictive models for their binding affinities to serotonin receptors. These models are built by identifying molecular descriptors that are significantly correlated with biological activity. igi-global.com For a set of triptan-like molecules, QSAR equations are derived using statistical methods like stepwise multiple linear regression. These equations can then be used to predict the binding affinities of novel compounds. igi-global.com While specific QSAR equations for Naratriptan are often part of broader studies on triptans, the goal is to create models with high predictive accuracy, often validated through methods like the holdback method. igi-global.com
Application of Molecular Descriptors in Predictive QSAR Models
A wide array of molecular descriptors are employed in QSAR modeling to capture the physicochemical properties of the molecules. wiley.com These descriptors can be categorized as constitutional, topological, geometrical, and electronic, among others. For triptans, descriptors related to molecular shape, hydrophobicity, and electronic properties are particularly important.
A study on triptans and structurally similar substances utilized 1708 descriptors to build QSAR models for binding affinities at various serotonin receptors. igi-global.com After eliminating non-indicative descriptors, 1381 were deemed significant. The most significant descriptors are then used to construct the final QSAR models. igi-global.com Such models have been successfully used to predict the affinities of Cannabis Sativa constituents to cannabinoid receptors and to classify the gut permeability of various drugs, including Naratriptan. researchgate.netmdpi.com
Advanced Computational Chemistry Approaches
Computational chemistry offers powerful tools to investigate the molecular behavior of drugs like Naratriptan at an atomic level.
A computational study of Naratriptan using density functional theory (DFT) methods (B3LYP, M06, M06L, and ωB97XD) suggested the existence of two stable conformers in an aqueous phase. researchgate.net The study of global and local reactivity descriptors indicated that both conformers exhibit similar chemical behavior. researchgate.net Molecular docking simulations further revealed that both conformers can bind to the TYR359 residue of the 5-HT1B receptor, with slight differences in their interactions with other nearby residues. researchgate.net
Molecular dynamics simulations can also provide insights into the stability of the drug-receptor complex and the dynamic nature of their interactions. For instance, QSAR models combined with molecular dynamics have been used to identify potential repurposed drugs, including Naratriptan, as inhibitors of the SARS-CoV-2 main protease. tandfonline.com These advanced computational approaches are invaluable for understanding the structure-activity relationships and for the rational design of new and improved therapeutic agents. nih.gov
Molecular Docking Simulations with Serotonin Receptors and Related Proteins
Molecular docking studies are crucial for elucidating the binding modes of naratriptan with its primary targets, the 5-HT₁B and 5-HT₁D serotonin receptors. patsnap.comnih.gov These simulations predict the preferred orientation of the ligand (naratriptan) when bound to the receptor's active site, as well as the strength of the interaction, often expressed as a binding energy score.
Research has shown that naratriptan exists in two stable conformers in an aqueous phase. researchgate.net Docking studies with the 5-HT₁B receptor revealed that both conformers interact with the key amino acid residue TYR359. researchgate.net However, the two conformers differ in their other interactions. The first conformer establishes bonds with THR209 and THR213, while the second conformer interacts with THR209 and SER212. researchgate.net These specific hydrogen bonds and hydrophobic interactions are critical for the stable binding and activation of the receptor.
Further computational analyses have explored naratriptan's interactions with other proteins. For instance, in the context of drug repurposing, docking studies have investigated its potential as an inhibitor for enzymes like the SARS-CoV-2 main protease. tandfonline.com Another study identified naratriptan as a potential inhibitor of BACE-1, an enzyme implicated in Alzheimer's disease, through its interaction with key amino acids in the active site. researchgate.net
Table 1: Summary of Naratriptan Molecular Docking Interactions
| Target Protein | Interacting Residues | Study Context |
|---|---|---|
| 5-HT₁B Receptor | TYR359, THR209, THR213 (Conformer 1) | Migraine Mechanism |
| 5-HT₁B Receptor | TYR359, THR209, SER212 (Conformer 2) | Migraine Mechanism |
| SARS-CoV-2 3CLpro | His41, Asn142, Cys145, Glu166, Gln189 | Drug Repurposing |
Molecular Dynamics Simulations of Ligand-Receptor Complexes for Interaction Analysis
Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of the naratriptan-receptor complex over time. nih.gov These simulations can confirm the stability of binding poses predicted by docking and reveal conformational changes in both the ligand and the receptor upon binding.
MD simulations have been used to study the interaction of naratriptan with lipid bilayers, which is essential for understanding how the drug permeates cell membranes to reach its target. nih.gov These studies, performed on both neutral and protonated forms of naratriptan, showed that the molecules tend to anchor at the water-bilayer interface. nih.gov When placed within the hydrophobic core of the bilayer, naratriptan molecules exhibited self-aggregation, with the protonated form creating a pore-like structure that drew in water. nih.gov
In studies on drug repurposing against SARS-CoV-2, 100-nanosecond MD simulations were used to assess the stability of naratriptan when bound to the main protease (3CLpro). tandfonline.com The binding free energy was calculated using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to quantify the strength and stability of the interaction. tandfonline.com Such simulations are vital for validating the potential of a drug candidate identified through initial screening and docking. tandfonline.commdpi.com
In Silico Prediction of Pre-clinical ADME Parameters
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the drug discovery process. cdr.fimdpi.com For naratriptan, these predictions align with its known characteristics as a second-generation triptan with improved pharmacokinetics over earlier drugs like sumatriptan (B127528). researchgate.net
Computational models can predict various ADME parameters. Key predictions for naratriptan include its good oral bioavailability and ability to cross the blood-brain barrier, which are essential for its therapeutic effect in migraine. researchgate.netmedchemexpress.com Naratriptan's longer half-life compared to sumatriptan is another critical pharmacokinetic advantage that can be investigated using computational models. patsnap.comresearchgate.net
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Retention Relationship (QSRR) models, often employing machine learning algorithms like artificial neural networks, have been developed to predict the behavior of naratriptan and its impurities. researchgate.netnih.gov These models use molecular descriptors to correlate the chemical structure with properties like retention time in chromatography, which aids in analytical method development and quality control. researchgate.netnih.gov
Table 2: Predicted and Observed ADME Properties of Naratriptan
| ADME Parameter | Finding | Significance |
|---|---|---|
| Oral Bioavailability | ~71% in rats, ~95% in dogs. medchemexpress.com | High bioavailability allows for effective oral administration. |
| Half-life (t½) | ~4.9 hours in adolescents. nih.gov | Longer duration of action compared to first-generation triptans. researchgate.net |
| Blood-Brain Barrier | Predicted to be permeable. researchgate.net | Essential for reaching central 5-HT receptors. |
| Metabolism | Metabolized by various cytochrome P450 enzymes. | Influences drug clearance and potential for drug-drug interactions. |
Table of Mentioned Compounds
| Compound Name |
|---|
| Naratriptan |
| Sumatriptan |
Analytical Methodologies for Naratriptan Quantification and Characterization in Research Matrices
Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental in separating Naratriptan (B1676958) from complex mixtures, such as biological fluids or tablet excipients, ensuring accurate quantification.
High-Performance Liquid Chromatography (HPLC) Methods with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of Naratriptan. neuroquantology.comrjptonline.org Reversed-phase HPLC (RP-HPLC) methods are particularly common. neuroquantology.com These methods utilize a non-polar stationary phase and a polar mobile phase to achieve separation.
A variety of detectors can be coupled with HPLC for the detection and quantification of Naratriptan. UV detectors are frequently used, with the maximum absorbance (λmax) of Naratriptan hydrochloride being observed at wavelengths around 223-226 nm in different solvents. japsonline.comneuroquantology.comrjptonline.org For instance, one method established a wavelength of 225 nm for detection. rjptonline.org Another study determined the λmax to be 226 nm in a 6.8 pH phosphate (B84403) buffer. neuroquantology.com
The mobile phase composition is a critical parameter in HPLC method development. A common mobile phase consists of a mixture of an organic solvent, like acetonitrile (B52724), and an aqueous buffer, such as phosphate buffer. neuroquantology.comrjptonline.org The ratio of these components is optimized to achieve good separation. For example, a mobile phase of acetonitrile and phosphate buffer (pH 4.0) in a 20:80 v/v ratio has been successfully used. rjptonline.org Another method utilized a 25:75 v/v mixture of potassium di-hydrogen phosphate (KH2PO4) and acetonitrile. neuroquantology.com The flow rate is also a key parameter, often set at 1.0 ml/min. neuroquantology.comrjptonline.org
The linearity of these HPLC methods is established over a specific concentration range to ensure quantitative accuracy. For example, linearity has been demonstrated in the range of 5-25 µg/ml and 0.1-25 µg/ml in different studies. neuroquantology.comrjptonline.org The precision of these methods is confirmed by low relative standard deviation (RSD) values for intra-day and inter-day studies, typically below 2%. neuroquantology.com
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Column | Gracesmart C18 (250 x 4.5mm; 5μm) rjptonline.org | Not specified neuroquantology.com |
| Mobile Phase | Acetonitrile:Phosphate buffer (pH 4.0) (20:80 v/v) rjptonline.org | KH2PO4:Acetonitrile (25:75 v/v) neuroquantology.com |
| Flow Rate | 1 ml/min rjptonline.org | 1.0 ml/min neuroquantology.com |
| Detection Wavelength | 225 nm rjptonline.org | 224 nm neuroquantology.com |
| Linearity Range | 0.1 µg/ml to 25 µg/ml rjptonline.org | 5-25 mg/ml neuroquantology.com |
| Retention Time | 6.0 ± 0.3 mins rjptonline.org | Not specified neuroquantology.com |
| % Recovery | 100.5% rjptonline.org | 98.22 to 99.04% neuroquantology.com |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) offers an advancement over traditional HPLC, providing higher resolution, sensitivity, and faster analysis times. A stability-indicating UPLC assay method has been developed for Naratriptan and its degradation products. scholarsresearchlibrary.comresearchgate.net
One such method employed an Acquity UPLC BEH C18 column (50mm x 2.1 mm). scholarsresearchlibrary.comresearchgate.net The mobile phase consisted of a mixture of water and acetonitrile (pH 3.4) in a 60:40 ratio, with a flow rate of 0.3 mL/min. scholarsresearchlibrary.comresearchgate.net Detection was carried out at 224 nm. scholarsresearchlibrary.comresearchgate.net This UPLC method demonstrated linearity in the range of 10-50 μg/mL for Naratriptan. scholarsresearchlibrary.comresearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) were found to be 0.5 μg/mL and 1 μg/mL, respectively. scholarsresearchlibrary.comresearchgate.net The percentage recovery of Naratriptan ranged from 97.2% to 99.5%. scholarsresearchlibrary.comresearchgate.net The precision of the method was confirmed with %R.S.D. values for intra-day and inter-day studies being less than 1.0% and 2.0%, respectively. scholarsresearchlibrary.comresearchgate.net
Gas Chromatography (GC) Approaches for Volatile Derivatives (if applicable)
While HPLC and UPLC are the primary chromatographic techniques for Naratriptan analysis, Gas Chromatography (GC) can be applicable for the analysis of volatile organic impurities that may be present in the drug substance. innovareacademics.in For instance, a GC headspace method was developed for the simultaneous quantification of six organic volatile impurities in a related triptan, sumatriptan (B127528) succinate. innovareacademics.in This method utilized a DB-624 column with a flame ionization detector (FID). innovareacademics.in Although this study was not directly on Naratriptan, the methodology could potentially be adapted for similar purposes in Naratriptan analysis. There is mention of GC instruments in the context of Naratriptan related compounds, suggesting its potential application. vwr.com
Spectrometric Methods for Identification and Quantification
Spectrometric methods are powerful tools for the structural identification and sensitive quantification of Naratriptan.
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Coupled with Chromatography
The coupling of liquid chromatography with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the quantification of Naratriptan in biological matrices like human plasma. usp.bromicsonline.orgoup.comnih.gov These methods are particularly valuable for pharmacokinetic and bioequivalence studies where low concentrations of the drug need to be accurately measured. usp.broup.com
In these methods, after chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI) in the positive ion mode. omicsonline.orgoup.comnih.gov The mass spectrometer then detects the ions based on their mass-to-charge ratio (m/z). Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation, and the monitoring of a specific product ion, a technique known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM). usp.bromicsonline.orgoup.comnih.gov This provides a high degree of selectivity.
For Naratriptan, the protonated precursor ion is typically observed at m/z 336.10 or 336.3. omicsonline.orgoup.comnih.gov Common product ions monitored include those at m/z 98.0, 98.06, and 98.2. usp.bromicsonline.orgoup.comnih.gov An internal standard (IS), such as Naratriptan-d3 or sumatriptan, is often used to improve the accuracy and precision of the method. usp.broup.comnih.gov
These LC-MS/MS methods have been validated over a linear concentration range suitable for clinical studies, for example, from 0.1-25.0 ng/mL or 103–20690 pg/mL. usp.broup.comnih.gov The methods demonstrate good precision, with intra-day and inter-day variations typically below 15%, and high accuracy. usp.bromicsonline.org
| Parameter | Method 1 | Method 2 | Method 3 |
|---|---|---|---|
| Chromatographic Column | Zorbax SB-C18, 75 x 4.6 mm, 3.5 µm usp.br | Reversed phase C8 (5 μm, 50 mm × 4.6 mm i.d.) omicsonline.org | ACE C18 (50 mm x 2.1 mm, 5 µm) oup.comnih.gov |
| Mobile Phase | 0.1% formic acid : acetonitrile (50:50 v/v) usp.br | Methanol : 0.02 M ammonium (B1175870) formate (B1220265) (pH 3.5) (40:60 v/v) omicsonline.org | 0.1% acetic acid and acetonitrile (15:85, v/v) oup.comnih.gov |
| Flow Rate | 0.6 mL/min usp.br | 0.6 mL/min omicsonline.org | 0.4 mL/min oup.comnih.gov |
| Ionization Mode | SRM positive mode usp.br | ESI, MRM positive ion mode omicsonline.org | MRM, positive ion mode oup.comnih.gov |
| Precursor → Product Ion (m/z) | 336.5 → 98.0 usp.br | 336.3 → 98.2 omicsonline.org | 336.10 → 98.06 oup.comnih.gov |
| Linearity Range | 0.1-25.0 ng/mL usp.br | 0.05-20 ng/mL omicsonline.org | 103–20690 pg/mL oup.comnih.gov |
| Internal Standard | Naratriptan-d3 usp.br | Almotriptan omicsonline.org | Sumatriptan oup.comnih.gov |
UV-Visible Spectroscopy for Concentration Determination
UV-Visible spectrophotometry is a simpler and more economical technique for the determination of Naratriptan in pharmaceutical formulations. japsonline.comtsijournals.combiotech-asia.orgbiotech-asia.org These methods are based on the principle that the drug absorbs light in the UV-visible region of the electromagnetic spectrum.
Several spectrophotometric methods have been developed. Some methods involve the direct measurement of UV absorbance. For instance, a first-order derivative UV-spectrophotometric method has been developed where the amplitude of the trough was recorded at 232.2 nm. japsonline.com Another approach is the area under the curve (AUC) method, where the area under the first-order derivative spectrum between two wavelengths (e.g., 294.20 – 299.00 nm) is measured. japsonline.com These methods have shown linearity in the concentration range of 10-60 µg/ml. japsonline.com
Other methods are based on the formation of colored complexes. For example, one method involves the formation of a colored species with 1, 10-phenanthroline and ferric chloride, which shows maximum absorption at 510 nm. tsijournals.com Another method is based on the oxidation of the drug followed by complex formation with bathophenanthroline, with a maximum absorption at 620 nm. tsijournals.com Yet another approach involves the formation of a charge-transfer complex with picric acid or chloranilic acid, with absorption maxima at 400 nm and 525 nm, respectively. biotech-asia.orgbiotech-asia.org The linearity of these colorimetric methods varies depending on the specific reagent and conditions used. tsijournals.combiotech-asia.orgbiotech-asia.org
Method Development and Validation for Biological and Environmental Samples
The quantification of Naratriptan in complex matrices such as animal plasma or environmental water requires highly selective and sensitive analytical methods. Liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a widely used technique due to its superior specificity and low detection limits.
A key study by Duléry et al. (1997) developed a liquid chromatographic-electrospray-mass spectrometric (LC-ESI-MS) assay to determine Naratriptan levels in rabbit plasma, demonstrating the method's high sensitivity and specificity for pharmacokinetic analysis in animal models. While many validated methods exist for human plasma, the principles and techniques are often adaptable to research-specific matrices like rat or rabbit plasma. Unfortunately, specific methods for the determination of Naratriptan in environmental samples like wastewater or soil are not extensively documented in publicly available literature. However, general analytical approaches for trace contaminants in such matrices often involve similar extraction and detection techniques.
Sample Preparation Techniques
Effective sample preparation is a critical step to isolate Naratriptan from endogenous interferences in biological and environmental matrices, ensuring accurate quantification and enhancing the longevity of analytical instruments. The two most common techniques employed are solid-phase extraction (SPE) and liquid-liquid extraction (LLE).
Solid-Phase Extraction (SPE)
SPE is a highly effective technique for cleaning up complex samples. It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). Interferences are washed away, and the analyte of interest is then eluted with a small volume of an appropriate solvent.
For the analysis of triptans, including Naratriptan, in biological fluids, various SPE sorbents are utilized. A method developed for rabbit plasma used a solid-phase extraction protocol to isolate Naratriptan and other similar compounds prior to LC-MS analysis. In other studies, Oasis HLB and MCX cartridges have been successfully used for extracting triptans from serum and plasma. The choice of sorbent and elution solvents is critical and depends on the physicochemical properties of Naratriptan and the matrix components. For instance, a common protocol for a mixed-mode cation exchange (MCX) sorbent for basic drugs in plasma involves conditioning the sorbent, loading the acidified sample, washing with acid and an organic solvent like methanol, and finally eluting the analyte with an alkalized organic solvent.
Liquid-Liquid Extraction (LLE)
LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method is valued for its simplicity and cost-effectiveness.
For Naratriptan analysis, LLE has been validated and used extensively. A typical LLE protocol involves:
Adding an internal standard to the plasma sample (e.g., rat or rabbit plasma).
Alkalinizing the plasma with a solution like sodium carbonate to ensure Naratriptan (a basic compound) is in its non-ionized form.
Extracting the analyte into a water-immiscible organic solvent, such as a mixture of methyl-tert-butyl ether and dichloromethane (B109758) or ethyl acetate.
Vortexing and centrifuging the mixture to separate the layers.
Evaporating the organic layer to dryness and reconstituting the residue in the mobile phase for injection into the LC-MS/MS system.
The table below summarizes typical extraction methods used for Naratriptan and similar compounds in research matrices.
Table 1: Sample Preparation Techniques for Naratriptan in Research Matrices
| Technique | Matrix | Key Reagents/Sorbents | Typical Recovery | Reference |
|---|---|---|---|---|
| Solid-Phase Extraction (SPE) | Rabbit Plasma | Not specified in abstract | High Sensitivity Achieved | |
| Solid-Phase Extraction (SPE) | Rabbit Plasma | Oasis MCX | Not specified for Naratriptan | |
| Liquid-Liquid Extraction (LLE) | Rat Plasma | Methyl tert-butyl ether | >84% |
Validation of Analytical Performance
Method validation is essential to ensure that the analytical procedure is reliable, reproducible, and fit for its intended purpose. Key validation parameters include sensitivity, selectivity, accuracy, precision, and linearity.
Sensitivity: The sensitivity of a method is determined by its Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ). For Naratriptan, LC-MS/MS methods achieve high sensitivity, with LLOQ values reported as low as 0.1 ng/mL in plasma. One method reported a detection limit of 100 pg/mL.
Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. In LC-MS/MS, selectivity is achieved through a combination of chromatographic separation and the use of specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode.
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often expressed as percent recovery or percent bias. Precision measures the degree of scatter between a series of measurements, expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). For bioanalytical methods, accuracy is typically required to be within ±15% (±20% at the LLOQ), and precision should have an RSD of ≤15% (≤20% at the LLOQ). Methods for Naratriptan have demonstrated intra-day and inter-day precision with %RSD values well below 15% and accuracy values between 85-115%.
Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration. Calibration curves for Naratriptan are typically linear over a wide concentration range, with correlation coefficients (r²) consistently greater than 0.99.
The following table presents a summary of validation parameters from a representative LC-MS/MS method developed for Naratriptan, which, while validated in human plasma, demonstrates the performance capabilities applicable to other biological matrices.
Table 2: Example of Analytical Performance Validation for a Naratriptan LC-MS/MS Method
| Parameter | Result |
|---|---|
| Linearity Range | 0.1 - 25.0 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.9998 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Intra-day Precision (%RSD) | 1.8% to 3.6% |
| Inter-day Precision (%RSD) | 2.3% to 2.6% |
| Intra-day Accuracy | 101.7% to 104.2% |
| Inter-day Accuracy | 101.8% to 102.9% |
| Mean Recovery | ~70% |
Data adapted from a method validated in human plasma, illustrating typical performance characteristics.
Stability Studies of Naratriptan in Various Research Matrices
Evaluating the stability of an analyte in the research matrix is a critical component of method validation. It ensures that the concentration measured at the time of analysis reflects the concentration at the time of sample collection. Stability studies for Naratriptan are typically conducted under various conditions that mimic sample handling and storage.
Freeze-Thaw Stability: This test evaluates the stability of the analyte after repeated cycles of freezing and thawing. Naratriptan has been shown to be stable in plasma after at least three freeze-thaw cycles.
Bench-Top (Short-Term) Stability: This assesses the stability of Naratriptan in the matrix at room temperature for a period equivalent to the time samples might spend on a lab bench during processing. Studies show Naratriptan is stable in plasma for at least 6-24 hours at room temperature.
Long-Term Stability: This determines the stability of the analyte under long-term storage conditions, typically at -20°C or -70°C. Naratriptan has been found to be stable in plasma for at least 82 days when stored at -20°C and -70°C. In another study, stability was confirmed for at least 100 days at -30°C.
Post-Preparative/Autosampler Stability: This evaluates the stability of the processed sample extract in the autosampler. Extracts of Naratriptan have been shown to be stable for at least 22-24 hours when kept at 4-5°C in the autosampler.
Forced degradation studies under stress conditions (e.g., acid, base, oxidation, heat, light) are also performed to understand the intrinsic stability of the molecule and to ensure the analytical method is "stability-indicating," meaning it can separate the intact drug from its degradation products. Studies have shown that Naratriptan is relatively stable under oxidative, dry heat, and photolytic conditions but is labile in acidic and alkaline environments.
Table 3: Summary of Naratriptan Stability in Biological Matrices
| Stability Condition | Matrix | Duration & Temperature | Result | Reference |
|---|---|---|---|---|
| Freeze-Thaw | Plasma | 3 cycles at -20°C & -70°C | Stable | |
| Bench-Top | Plasma | 6 hours at 25°C | Stable | |
| Long-Term | Plasma | 82 days at -20°C & -70°C | Stable | |
| Autosampler | Processed Extract | 22 hours at 5°C | Stable | |
| Forced Degradation | Drug Substance | Reflux in 0.01N HCl (2h, 60°C) | Unstable |
| Forced Degradation | Drug Substance | Reflux in 0.01N NaOH (8h, 60°C) | Unstable | |
Data adapted from methods validated in human plasma and on the drug substance, illustrating typical stability profiles applicable to research matrices.
Pre Clinical Research Applications and Conceptual Therapeutic Insights from Naratriptan Studies
Naratriptan (B1676958) as a Molecular Probe for Serotonin (B10506) Receptor Biology Research
Naratriptan's value as a molecular probe stems from its specific agonist activity at serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes. ebi.ac.uk It is primarily recognized as a potent and selective agonist for 5-HT1B and 5-HT1D receptors. nih.gov This selectivity allows researchers to investigate the specific roles these two receptor subtypes play in various physiological and pathophysiological processes. taylorandfrancis.comnih.gov
In radioligand binding assays and functional studies, Naratriptan demonstrates high affinity for human 5-HT1B and 5-HT1D receptors, which is central to its therapeutic action. nih.gov However, its utility as a probe is enhanced by its comparatively weaker affinity for other 5-HT receptors, such as 5-HT1A, 5-HT1F, 5-HT5A, and 5-HT7, and negligible activity at 5-HT2, 5-HT3, and 5-HT4 receptors. nih.govwikipedia.org This differential binding profile enables scientists to dissect the contributions of 5-HT1B/1D receptor activation from those of other serotonergic pathways. scripps.edu For instance, studies have utilized Naratriptan to differentiate the vasoconstrictive effects mediated by 5-HT1B receptors from the neural inhibitory effects largely attributed to 5-HT1D and 5-HT1F receptors. taylorandfrancis.comd-nb.info
Table 1: Receptor Binding Profile of Naratriptan This table provides a summary of Naratriptan's activity at various serotonin (5-HT) receptor subtypes based on preclinical research findings. Note that specific affinity values (e.g., Ki, pKi) can vary between studies and experimental conditions.
| Receptor Subtype | Observed Activity | Reference |
|---|---|---|
| 5-HT1B | Potent Agonist | nih.gov |
| 5-HT1D | Potent Agonist | nih.gov |
| 5-HT1A | Weak Affinity/Agonism | nih.govnih.gov |
| 5-HT1F | Agonist Activity | wikipedia.org |
| 5-HT2A, 5-HT2B, 5-HT3, 5-HT4 | No Significant Affinity | nih.gov |
| 5-HT5A, 5-HT7 | Weak Affinity | nih.gov |
Investigating Neurovascular Regulation Mechanisms in Fundamental Animal Models
Preclinical animal models have been indispensable for understanding the pathophysiology of migraine and the mechanism of action of triptans. eur.nlresearchgate.netfrontiersin.org Naratriptan has been extensively studied in these models, providing key insights into neurovascular regulation. nih.gov A widely used model involves inducing neurogenic dural inflammation, which is characterized by plasma protein extravasation (PPE)—a leakage of plasma from dural blood vessels thought to be a key event in migraine pain. nih.gov
In animal models, such as those in rats and guinea pigs, systemically administered Naratriptan has been shown to potently inhibit dural PPE that is triggered by electrical stimulation of the trigeminal ganglion or by administration of inflammatory agents. d-nb.infonih.gov This effect is attributed to Naratriptan's agonist action on presynaptic 5-HT1D receptors located on perivascular trigeminal nerve terminals. guidetopharmacology.org Activation of these receptors inhibits the release of vasoactive neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP) and Substance P, thereby preventing the subsequent inflammatory cascade and vasodilation. drugbank.comnih.gov
Furthermore, studies in feline models have demonstrated that Naratriptan can selectively inhibit neuronal activity in the trigeminovascular system without significantly affecting cutaneous receptive fields, highlighting its specific action on the cranial neurovasculature. nih.gov These fundamental animal studies have been crucial in confirming the importance of the trigeminovascular system in migraine and validating the therapeutic strategy of targeting 5-HT1B/1D receptors to control neurogenic inflammation and regulate cranial vessel tone. mdpi.comfrontiersin.org
Contribution to Understanding Pain Pathways at a Cellular and Systemic Level
Naratriptan has significantly contributed to the understanding of central pain processing mechanisms, particularly within the trigeminal pain pathway. tmc.edustanford.edu The trigeminal nucleus caudalis (TNC) in the brainstem is a critical site for the transmission of nociceptive information from the cranial meninges to higher brain centers. researchgate.net Preclinical research has shown that Naratriptan can act at this central location to suppress pain signaling. drugbank.comnih.gov
Electrophysiological studies in animal models, such as the cat, have revealed that Naratriptan can directly inhibit the firing of second-order neurons in the TNC that receive input from dural nociceptors. nih.gov This central inhibitory action is mediated by both 5-HT1B/1D and 5-HT1A receptors. nih.gov The drug selectively suppresses the transmission of pain signals originating from craniovascular structures while having a much lesser effect on signals from other facial regions. nih.gov
At a cellular level, Naratriptan has been shown to prevent the expression of c-Fos, a marker of neuronal activation, in the TNC following noxious stimulation of the dura mater. d-nb.infonih.gov This demonstrates its ability to quell the central sensitization processes that are thought to underlie the persistent and throbbing nature of migraine headaches. By inhibiting neuronal activity at the first synapse in the central pain pathway, Naratriptan effectively acts as a gatekeeper, preventing nociceptive signals from ascending to the thalamus and cortex where the sensation of pain is ultimately perceived. drugbank.comnih.govmdpi.com
Table 2: Preclinical Effects of Naratriptan in Animal Models of Pain and Neurovascular Function This table summarizes key findings from fundamental animal models investigating Naratriptan's mechanisms of action.
| Preclinical Model/Assay | Observed Effect of Naratriptan | Implicated Mechanism | Reference |
|---|---|---|---|
| Dural Plasma Protein Extravasation (Rodents) | Inhibition of plasma leakage | Presynaptic 5-HT1D receptor activation on trigeminal nerves, inhibiting CGRP/Substance P release | d-nb.infonih.gov |
| Neuronal Firing in Trigeminal Nucleus Caudalis (Cat) | Suppression of dural-evoked neuronal activity | Postsynaptic inhibition via 5-HT1B/1D and 5-HT1A receptors | nih.gov |
| c-Fos Expression in TNC (Rodents) | Reduction in neuronal activation marker | Inhibition of central trigeminal nociceptive transmission | nih.gov |
| Cranial Blood Flow (Various Models) | Vasoconstriction of dilated cranial vessels | Direct agonist action on 5-HT1B receptors on vascular smooth muscle | nih.gov |
Role as a Lead Compound for the Development of Novel Receptor Agonists/Antagonists
While Naratriptan itself was a refinement of earlier triptans like Sumatriptan (B127528), its distinct properties have influenced subsequent drug discovery efforts. drugbank.comnih.gov Developed to be more lipophilic and less susceptible to metabolism than Sumatriptan, Naratriptan exhibited a higher central nervous system profile. drugbank.comdovepress.com This characteristic helped reinforce the understanding that central actions, in addition to peripheral vasoconstriction, were important for anti-migraine efficacy. nih.gov
The success of Naratriptan and other triptans solidified the 5-HT1B/1D receptors as key therapeutic targets. However, the vasoconstriction mediated by the 5-HT1B receptor raised safety concerns for patients with cardiovascular comorbidities. dovepress.comneurology.org This clinical limitation drove the search for novel agonists that could replicate the neural inhibitory effects of triptans (mediated by 5-HT1D and potentially 5-HT1F receptors) while avoiding the vascular effects of 5-HT1B activation.
This line of inquiry led to the development of selective 5-HT1F receptor agonists, known as "ditans," such as Lasmiditan. wikipedia.orgmdpi.com The conceptual framework for these drugs was built upon the insights gained from triptans like Naratriptan: the goal was to isolate the desired neuronal inhibition from the undesired vasoconstriction. neurology.org In this context, Naratriptan served as a crucial chemical and pharmacological benchmark, providing a template of efficacy against which newer, more selective compounds could be designed and tested to achieve a better therapeutic profile. researchgate.netresearchgate.net
Future Directions and Emerging Research Avenues for Naratriptan C17h26cln3o2s
Exploration of Undiscovered Serotonin (B10506) Receptor Interactions and Subtypes
Key research objectives in this area include:
Comprehensive Affinity Screening: Utilizing modern techniques like radioligand binding assays and surface plasmon resonance (SPR) to quantify the binding affinity (Ki) of Naratriptan (B1676958) against a full panel of human serotonin receptors (e.g., 5-HT1A, 5-HT1E, 5-HT1F, 5-HT2A/B/C, 5-HT5, 5-HT6, 5-HT7).
Functional Characterization: Moving beyond simple binding to assess functional activity. For G-protein coupled receptors (GPCRs) like the serotonin receptors, this involves measuring downstream signaling events, such as cyclic AMP (cAMP) modulation, calcium flux, or β-arrestin recruitment assays. This will determine whether Naratriptan acts as an agonist, antagonist, or biased agonist at these secondary targets.
Investigating the 5-HT1F and 5-HT7 Receptors: Particular focus is warranted on the 5-HT1F receptor, the target of a different class of anti-migraine compounds (ditans), and the 5-HT7 receptor, which is implicated in neuroinflammation and central pain processing. Elucidating even weak interactions with these receptors could reveal new mechanistic insights.
| Receptor Subtype | Known/Hypothesized Role in Pathophysiology | Potential Research Focus for Naratriptan |
| 5-HT1B/1D | Primary Target: Cranial vasoconstriction, inhibition of trigeminal neurotransmitter release. | Characterize biased agonism; investigate receptor dimerization. |
| 5-HT1F | Inhibition of trigeminal signaling without significant vasoconstriction. | Quantify binding affinity and functional agonism to assess potential contribution to its overall mechanism. |
| 5-HT2B | Cardiac valve fibrosis (concern for some serotonergic agents). | Confirm lack of significant agonism to reinforce its distinct profile from older serotonergic drugs. |
| 5-HT7 | Modulation of neuroinflammation, central pain sensitization, and vasodilation. | Investigate potential low-affinity antagonism or agonism that could modulate secondary migraine pathways. |
Advanced In Vitro and Organoid Models for Deeper Mechanistic Studies
Traditional research on Naratriptan has relied on recombinant cell lines (e.g., CHO or HEK293 cells) expressing a single receptor subtype or on animal models. While informative, these systems lack the complex cellular architecture and interactivity of the human trigeminovascular system. The next frontier of research involves adopting more physiologically relevant models.
Primary Co-Culture Systems: Establishing co-cultures of primary trigeminal neurons and satellite glial cells can be used to study how Naratriptan modulates the critical neuro-glial signaling that contributes to peripheral and central sensitization.
Stem Cell-Derived Models: Utilizing induced pluripotent stem cells (iPSCs) to generate human trigeminal neurons and vascular smooth muscle cells. These models allow for patient-specific investigations and a deeper look at the compound's effects on human cells.
Trigeminovascular "Organoid" or "System-on-a-Chip" Models: These three-dimensional microfluidic devices can recapitulate key aspects of the trigeminal system, including the blood-brain barrier, neuronal innervation of microvasculature, and inflammatory responses. Such models would allow for real-time analysis of Naratriptan's effect on neuro-vascular communication and CGRP release in a more integrated, human-relevant environment.
| Model System | Key Advantage | Research Application for Naratriptan |
| Recombinant Cell Lines | High-throughput, single-target validation. | Primary screening for receptor affinity and function. |
| Primary Neuron/Glia Co-cultures | Represents neuro-glial interactions. | Study of Naratriptan's effect on satellite glia activation and inflammatory cytokine release. |
| iPSC-Derived Neurons | Human-specific genetics, patient-specific potential. | Investigate how genetic variations in serotonin receptors affect Naratriptan's efficacy. |
| Organoid/System-on-a-Chip | High physiological relevance, integrated system. | Model the complete effect of Naratriptan on trigeminal firing, CGRP release, and vascular response simultaneously. |
Integration of Multi-Omics Data in Naratriptan Research to Elucidate Complex Biological Responses
To understand the full biological impact of Naratriptan, research must move beyond single-endpoint assays. A multi-omics approach, integrating genomics, transcriptomics, proteomics, and metabolomics, can provide an unbiased, system-wide view of the cellular and molecular changes induced by the compound.
Transcriptomics (RNA-Seq): In advanced models (e.g., trigeminal organoids), RNA-sequencing can reveal the complete set of genes whose expression is altered by Naratriptan treatment. This could identify novel pathways involved in its mechanism or adaptive responses to long-term exposure.
Proteomics: Using mass spectrometry-based proteomics, researchers can quantify changes in the protein landscape. This is crucial for directly measuring the effect of Naratriptan on the expression and release of key neuropeptides (e.g., CGRP, Substance P) and inflammatory mediators.
Metabolomics: This approach analyzes the small-molecule metabolites within a biological system. It can uncover how Naratriptan affects neuronal energy metabolism or other metabolic pathways that may be dysregulated during a migraine attack.
Integrated Analysis: The true power lies in integrating these datasets. For example, researchers could correlate a change in gene expression (transcriptomics) with a corresponding change in protein levels (proteomics) and a subsequent shift in a metabolic pathway (metabolomics) to build a comprehensive model of Naratriptan's action.
| Omics Field | Core Question Addressed | Example Application for Naratriptan |
| Transcriptomics | Which genes are turned on or off? | Identify downstream gene networks in trigeminal neurons regulated by 5-HT1D receptor activation by Naratriptan. |
| Proteomics | Which protein levels or modifications change? | Quantify the reduction of CGRP and other neuropeptides in neuronal supernatant after Naratriptan exposure. |
| Metabolomics | How do metabolic pathways shift? | Analyze changes in neuronal energy metabolites (e.g., lactate, ATP) to see if Naratriptan restores metabolic homeostasis. |
| Genomics | How does genetic variation influence response? | Correlate polymorphisms in 5-HT receptor genes with cellular response variability in iPSC-derived models. |
Development of Advanced Computational Models for Rational Compound Optimization and Prediction
Computational chemistry and molecular modeling offer powerful tools for accelerating drug discovery and refinement. For Naratriptan, these in silico methods can be used to predict its behavior and guide the rational design of next-generation analogs with improved properties.
Molecular Dynamics (MD) Simulations: High-performance computing can simulate the dynamic interaction between Naratriptan and its receptor targets (e.g., 5-HT1D) over time. These simulations can reveal the precise binding mechanism, the role of specific amino acid residues, and the conformational changes that lead to receptor activation.
Structure-Based Drug Design: Using the crystal structures of serotonin receptors, computational chemists can design novel molecules based on the Naratriptan scaffold. The goal could be to enhance affinity for 5-HT1D/1F receptors while completely eliminating any interaction with off-targets like 5-HT2B.
Quantitative Structure-Activity Relationship (QSAR): By analyzing a series of Naratriptan analogs and their measured biological activities, QSAR models can be built to predict the activity of new, untested compounds. This can help prioritize which molecules to synthesize and test in the lab, saving time and resources. These models could also predict pharmacokinetic properties like blood-brain barrier permeability.
| Computational Method | Purpose | Specific Goal for Naratriptan Research |
| Molecular Docking | Predict binding pose and score affinity. | Dock Naratriptan into homology models of less-studied 5-HT subtypes to predict potential off-target interactions. |
| Molecular Dynamics (MD) | Simulate molecular motion and binding stability. | Understand why Naratriptan has a higher affinity for 5-HT1D vs. other subtypes at an atomistic level. |
| QSAR Modeling | Predict activity/properties from chemical structure. | Develop a model to predict the 5-HT1F agonist activity of new Naratriptan analogs before synthesis. |
| Free Energy Perturbation (FEP) | Accurately predict changes in binding affinity upon chemical modification. | Guide the optimization of the ethylsulfonamide group on Naratriptan to enhance potency. |
Role in Polypharmacology Research and Combination Studies in Pre-clinical Settings
The "one drug, one target" paradigm is increasingly being replaced by an appreciation for polypharmacology—where a single compound's therapeutic effect arises from its interaction with multiple targets. Furthermore, combining mechanistically distinct compounds is a key strategy for enhancing efficacy.
Investigating Polypharmacological Profile: As outlined in section 9.1, a full characterization of Naratriptan's receptor interactions is the first step. The next is to understand the integrated physiological outcome of these multi-target effects using advanced models (section 9.2). Does a weak interaction with the 5-HT7 receptor, for example, synergize with strong 5-HT1D agonism to produce a more robust inhibition of trigeminal signaling?
Pre-clinical Combination Studies: The future of treatment may lie in rational, mechanism-based combinations. Pre-clinical models are ideal for testing these hypotheses. For instance, studying the combination of Naratriptan with a CGRP receptor antagonist (a "gepant") in a trigeminal organoid model could determine if the two mechanisms provide synergistic or merely additive effects on inhibiting neuronal firing and inflammatory signaling. Similarly, combining Naratriptan with novel anti-inflammatory agents could be explored to target both the vascular/neuronal and inflammatory components of migraine.
| Combination Partner Class | Mechanism of Partner | Pre-clinical Research Rationale |
| CGRP Antagonists (Gepants) | Block CGRP receptor, a key mediator of migraine pain. | Investigate synergistic inhibition of trigeminal nociception in co-culture or organoid models. |
| 5-HT1F Agonists (Ditans) | Inhibit trigeminal signaling without vasoconstriction. | Explore if a combination allows for targeting both vascular (Naratriptan) and purely neuronal (Ditan) mechanisms. |
| NSAIDs (e.g., Naproxen) | Inhibit COX enzymes, reducing prostaglandin (B15479496) synthesis and inflammation. | Quantify the combined effect on neuroinflammatory markers (e.g., cytokine release) in glial cell cultures. |
| Novel Ion Channel Modulators | Target channels like PAC1 or KATP involved in pain and vasodilation. | Assess if Naratriptan's effects can be potentiated by simultaneously modulating neuronal excitability via a separate mechanism. |
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are most effective for validating the structural conformation of CHClNOS?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography to resolve spatial arrangements. Cross-validate results with computational modeling (e.g., DFT calculations) to address discrepancies in stereochemical assignments. Ensure purity via high-performance liquid chromatography (HPLC) before analysis .
Q. How can researchers design robust preclinical studies to assess the selectivity of CHClNOS for 5-HT/5-HT receptors?
- Methodological Answer : Employ competitive binding assays (e.g., radioligand displacement) using transfected cell lines expressing human 5-HT/5-HT receptors. Include positive controls (e.g., sumatriptan) and negative controls (non-target receptors like 5-HT) to establish specificity. Use concentration-response curves to calculate IC values and assess off-target effects. Triplicate experiments with blinded analysis reduce bias .
Advanced Research Questions
Q. What statistical approaches resolve contradictions in pharmacokinetic (PK) data across studies of CHClNOS?
- Methodological Answer : Apply meta-analytic techniques to harmonize disparate PK parameters (e.g., bioavailability, half-life). Stratify data by study design (e.g., crossover vs. parallel-group), population demographics, and dosing regimens. Use multivariate regression to identify confounding variables (e.g., CYP450 polymorphisms). For longitudinal contradictions, structural equation modeling (SEM) can test mediating factors like protein binding or metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
